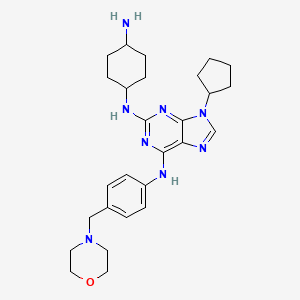

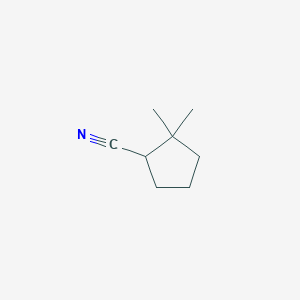

![molecular formula C16H17N3OS B2587560 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 392289-10-0](/img/structure/B2587560.png)

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles, for example, have been used as reagents in a variety of organic and medicinal synthesis .Aplicaciones Científicas De Investigación

Ultrasound-assisted Synthesis and Anticancer Evaluation

A study described the design of new pyrazole derivatives as cell cycle inhibitors. The researchers developed a simple and environmentally sustainable synthesis process using ultrasound-mediated methods. These compounds were investigated for their apoptotic effects in human cancer cells, with specific compounds showing promising anticancer drug potential after inducing significant increases in cells in the G2/M phases and increased expression of cyclin A and B (Nițulescu et al., 2015).

Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives

Another study focused on the synthesis of thiazoline-4-carboxylates and cysteine derivatives, incorporating cyclopropyl groups. These compounds, after undergoing Michael addition and subsequent intramolecular substitution, showed potential in hydrolyzing to amino acid derivatives, demonstrating a route for creating structurally interesting and potentially biologically active molecules (Nötzel et al., 2001).

Benzothiazole Derivatives as Antitumor Agents

Research on benzothiazole derivatives, including compounds structurally similar to the specified chemical, highlighted the synthesis of a biologically stable derivative that exhibited excellent in vivo inhibitory effects on tumor growth, indicating the potential for these types of compounds in cancer treatment (Yoshida et al., 2005).

Uses in Heterocyclic Synthesis with Anti-tumor Activities

The synthesis of novel thiophene, pyran, thiazole, and other heterocyclic derivatives from key synthons demonstrated potential anticancer activity against various human tumor cell lines. This research underscores the versatility of compounds with the specified core structure in generating biologically active molecules (Mohareb et al., 2012).

A Practical Kilogram-Scale Process

A study on the development of a chemical process to produce N,N-diallyl (1R,2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide highlighted overcoming synthesis challenges with an environmentally friendly approach. This process, which avoids the use of chromatographic purification and catalytic hydrogenation, demonstrates the scalability and practicality of synthesizing complex molecules for potential pharmaceutical applications (Li et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-3-2-4-12(7-10)19-15(17-16(20)11-5-6-11)13-8-21-9-14(13)18-19/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWGKDXHRHVYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

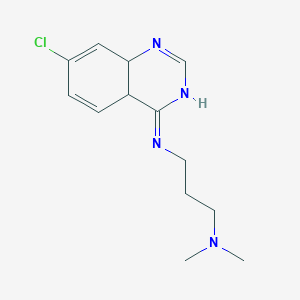

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)

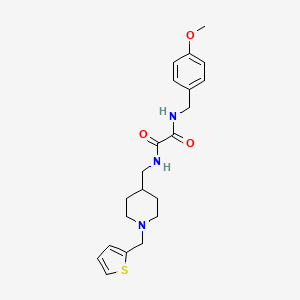

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)

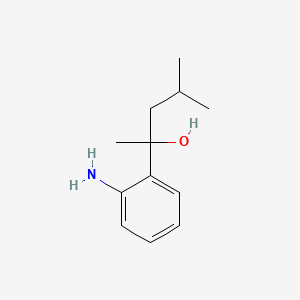

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)

![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)

![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)